ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Lipophilicity Drug-likeness ADME

Researchers optimizing CNS drug candidates face a challenge in balancing lipophilicity with TPSA constraints. This 4-ethylphenyl pyrazole ester solves this by providing a cLogP of 2.77 and a TPSA of 70.14 Ų, ideal for passive blood-brain barrier penetration. • Quantifiable Edge: Its intermediate cLogP bridges the gap between 4-methyl (2.52) and 4-chloro (2.87) analogs, enabling precise SAR tuning. • Scaffold Utility: Serves as a key intermediate for constructing pyrazolo[3,4-d]pyrimidine libraries for kinase inhibitor discovery. • Assured Selectivity: Confirmed lack of PNMT activity (Ki = 1.11 mM) ensures clean off-target profiles for selectivity panels.

Molecular Formula C14H17N3O2
Molecular Weight 259.3 g/mol
CAS No. 1268052-53-4
Cat. No. B1403685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate
CAS1268052-53-4
Molecular FormulaC14H17N3O2
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N
InChIInChI=1S/C14H17N3O2/c1-3-10-5-7-11(8-6-10)17-13(15)12(9-16-17)14(18)19-4-2/h5-9H,3-4,15H2,1-2H3
InChIKeyZJINLJFYSNVOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate: Physicochemical & Synthetic Profile


Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a 5-amino-1-aryl-1H-pyrazole-4-carboxylate ester that serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research . The compound features a 4-ethyl substituent on the N-1 phenyl ring, which modulates its lipophilicity (cLogP 2.77) relative to closely related 4-methyl, 4-halo, and 4-methoxy analogs . It is primarily utilized as a synthetic intermediate for constructing pyrazolo[3,4-d]pyrimidine scaffolds and other fused heterocyclic systems via nonaqueous diazotization or cyclocondensation reactions [1].

Why the 4-Ethylphenyl Substituent Is Not Interchangeable


Within the 5-amino-1-aryl-1H-pyrazole-4-carboxylate ester series, the identity of the 4-substituent on the N-1 phenyl ring directly and measurably controls the compound's lipophilicity (cLogP), topological polar surface area (TPSA), and downstream reactivity. Replacing the 4-ethyl group with a 4-methyl, 4-halo, or 4-methoxy group shifts cLogP by up to 0.55 log units and can alter TPSA by over 9 Ų, which has proven consequences for membrane permeability, solubility, and target binding in drug discovery campaigns . Such differences are large enough to change a compound's ranking in lead optimization and cannot be compensated by simple concentration adjustment. The quantitative evidence below demonstrates exactly where the 4-ethylphenyl congener occupies a distinct property space that generic substitution cannot replicate.

Quantitative Differentiation Evidence


Lipophilicity Ranking Among 4-Substituted Congeners

The computed octanol-water partition coefficient (cLogP) for the target 4-ethylphenyl compound is 2.77, placing it at a distinct intermediate position between the less lipophilic 4-methyl (cLogP 2.52) and 4-fluoro (cLogP 2.35) analogs and the more lipophilic 4-chloro analog (cLogP 2.87) . This 0.25–0.42 log unit difference from the 4-methyl and 4-fluoro analogs translates to a 1.8- to 2.6-fold difference in partition coefficient, a magnitude that routinely impacts oral absorption and membrane permeability in drug discovery programs. The 4-methoxy analog (cLogP 2.22, TPSA 79.37 Ų) deviates more substantially owing to both lower lipophilicity and higher polarity .

Lipophilicity Drug-likeness ADME Lead optimization

Topological Polar Surface Area Differentiation

The target compound (TPSA = 70.14 Ų) shares an identical TPSA with the 4-methyl, 4-chloro, and 4-fluoro analogs, as the 5-amino-1-aryl-1H-pyrazole-4-carboxylate core dominates the polar surface . However, the 4-methoxy analog (TPSA = 79.37 Ų) introduces an additional 9.23 Ų of polar surface area due to the methoxy oxygen . This 13% increase in TPSA crosses the commonly applied 75 Ų threshold for favorable CNS penetration, meaning the 4-ethylphenyl congener retains a superior TPSA profile for programs targeting intracellular or CNS targets compared to the 4-methoxy variant.

Polar surface area Membrane permeability Blood-brain barrier Drug design

Minimal PNMT Inhibitory Activity

In a radiochemical assay measuring inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM), indicating essentially no meaningful inhibition of this target [1]. This contrasts with known PNMT inhibitors in the pyrazole class that achieve Ki values in the low micromolar to nanomolar range. For programs screening pyrazole-4-carboxylate libraries against PNMT, the 4-ethylphenyl congener serves as a useful negative control or can be prioritized when PNMT activity must be excluded from the target profile.

PNMT inhibition Off-target profiling Selectivity BindingDB

Versatility as a Pyrazolo[3,4-d]pyrimidine Intermediate

Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters, including the 4-ethylphenyl congener, have been explicitly employed as starting materials in a published solid-phase synthetic method for constructing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries [1]. In this method, condensation with methyl cyanoformate followed by hydrolysis yields the pyrazolo[3,4-d]pyrimidin-4-one-6-carboxylic acid core, a privileged scaffold in kinase inhibitor discovery. The 4-ethyl substituent provides a specific hydrophobic contact vector that differs from 4-methyl or 4-halo analogs, enabling exploration of distinct sub-pockets in the target ATP-binding site.

Pyrazolo[3,4-d]pyrimidine Kinase inhibitor Solid-phase synthesis Building block

Prioritized Application Scenarios


Kinase Inhibitor Lead Optimization

When constructing a pyrazolo[3,4-d]pyrimidine library for kinase inhibitor discovery, the 4-ethylphenyl congener provides a cLogP of 2.77, which is elevated relative to the 4-methyl (2.52) and 4-fluoro (2.35) analogs but lower than the 4-chloro analog (2.87) . This intermediate lipophilicity is often optimal for balancing cellular permeability and aqueous solubility in lead series, making the compound a strategic building block for SAR exploration.

CNS Drug Discovery with Tunable Lipophilicity

With a TPSA of 70.14 Ų—below the widely accepted 75 Ų threshold for passive blood-brain barrier penetration—and a cLogP of 2.77, this compound is a superior choice over the 4-methoxy analog (TPSA 79.37 Ų) for CNS-targeted programs . The 4-ethyl group provides additional lipophilicity without increasing TPSA, a combination not achievable with the 4-methoxy substituent.

PNMT Counter-Screening & Selectivity Profiling

The confirmed lack of PNMT inhibitory activity (Ki = 1.11 mM) makes this compound a reliable negative control or a preferred scaffold when PNMT off-target activity must be excluded from the pharmacological profile [1]. Researchers can confidently include this compound in selectivity panels knowing it will not confound results through PNMT engagement.

Agrochemical Intermediate Synthesis

In agrochemical research, the lipophilicity of the 4-ethylphenyl congener (cLogP 2.77) aligns with the optimal range for foliar uptake and systemic transport in plants . The compound's established role as a heterocyclic building block supports its use in generating pyrazole-based fungicide or herbicide candidates where precise logP tuning is critical for field efficacy.

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